

Unveiling the Preclinical Safety Profile of VD2173: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VD2173, identified chemically as 1,25-(OH)2-16-ene-23-yne vitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D3. This document provides a comprehensive overview of the currently available preclinical toxicity and safety data for **VD2173**. The information is intended to guide further research and development of this compound by presenting key findings from in vivo studies and outlining its mechanism of action. While clinical trial data is not publicly available, the preclinical evidence offers valuable insights into the safety profile of **VD2173**.

Quantitative Toxicology Data

The primary toxicological concern associated with vitamin D analogs is hypercalcemia. Preclinical studies in mice have established a dose-dependent relationship for the toxic effects of **VD2173**.



Parameter	Species	Dose	Observation	Reference
Toxic Dose	Mouse	≥ 1.0 µg	Onset of systemic toxic effects related to hypercalcemia.	[1]
No Observed Toxicity	Mouse	< 1.0 μg	No observed toxic effects.	[1]
Comparative Hypercalcemic Potency	Mouse	10-25 times less potent in causing hypercalcemia compared to 1,25-dihydroxyvitamin D3.		

It is important to note that specific toxicological metrics such as LD50 (Lethal Dose, 50%) and NOAEL (No Observed Adverse Effect Level) have not been reported in the reviewed literature.

Experimental Protocols

The following section details the methodology for a key in vivo toxicity study conducted on **VD2173**.

Toxicity and Dose-Response Study in Mice

- Objective: To determine the toxic dose of VD2173 and evaluate its dose-dependent tumor growth inhibition.
- Animal Model: Transgene-negative littermates for toxicity assessment and transgenic mice with retinoblastoma for efficacy.
- Administration: Intraperitoneal (i.p.) injection, five days a week for five weeks.
- Dose Groups (Toxicity Study): 0.5, 1.0, 1.5, 2.5, 3.5, 4.5, or 5.0 μg of VD2173, and a vehicle-only control group.



- Key Parameters Measured:
 - Serum calcium levels.
 - Necropsies were performed on animals from each group.
- Efficacy Study Dose Groups: 0.05, 0.2, 0.35, 0.5, 0.75, or 1.0 μg of **VD2173**, a vehicle-only control group, and a no-injection control group.
- Efficacy Endpoint: Tumor areas were measured one week after the end of treatment.[1]

Signaling Pathway and Mechanism of Action

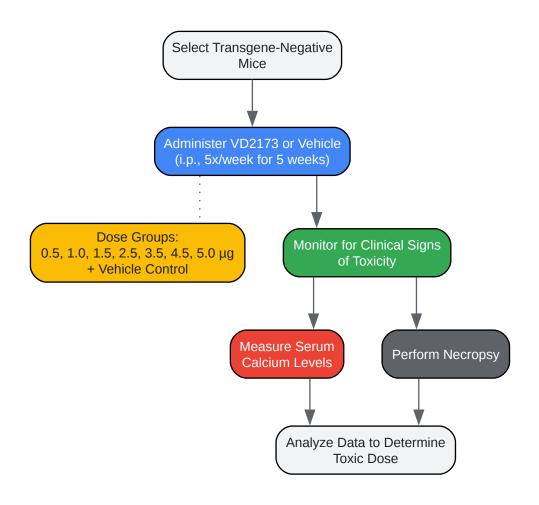
VD2173, as a vitamin D analog, is understood to exert its biological effects through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily.

Genomic Signaling Pathway

The primary mechanism of action for **VD2173** is the genomic pathway, which involves the regulation of gene expression.







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References

- 1. Toxicity and dose-response studies of 1,25-(OH)2-16-ene-23-yne vitamin D3 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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